

# An In-depth Technical Guide to Amprenavir-d4: Chemical Properties and Structure

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## Compound of Interest

Compound Name: Amprenavir-d4

Cat. No.: B10819129

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This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **Amprenavir-d4**. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data into structured formats and visual diagrams to facilitate understanding and application.

## Chemical Properties and Identifiers

**Amprenavir-d4** is the deuterated analogue of Amprenavir, an inhibitor of the HIV protease. The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies of Amprenavir.

## Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **Amprenavir-d4**.

Property	Value	Source(s)
Molecular Formula	C <sub>25</sub> H <sub>31</sub> D <sub>4</sub> N <sub>3</sub> O <sub>6</sub> S	[1]
Molecular Weight	509.7 g/mol	[1]
CAS Number	1217661-20-5, 2738376-78-6	[1]
Appearance	Off-White to Pale Yellow Solid	
Solubility	Soluble in Acetonitrile and Methanol	[1]
Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>4</sub> )	[1]
Storage Temperature	-20°C	

## Chemical Structure

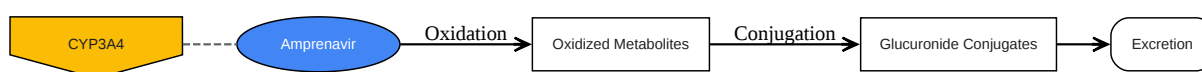
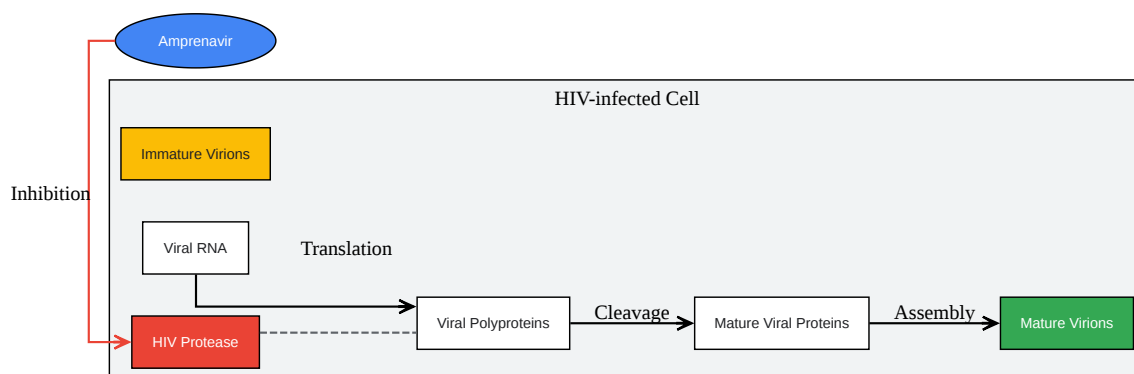
The chemical structure of **Amprenavir-d4** is defined by its systematic name and various chemical identifiers that describe its stereochemistry and isotopic labeling.

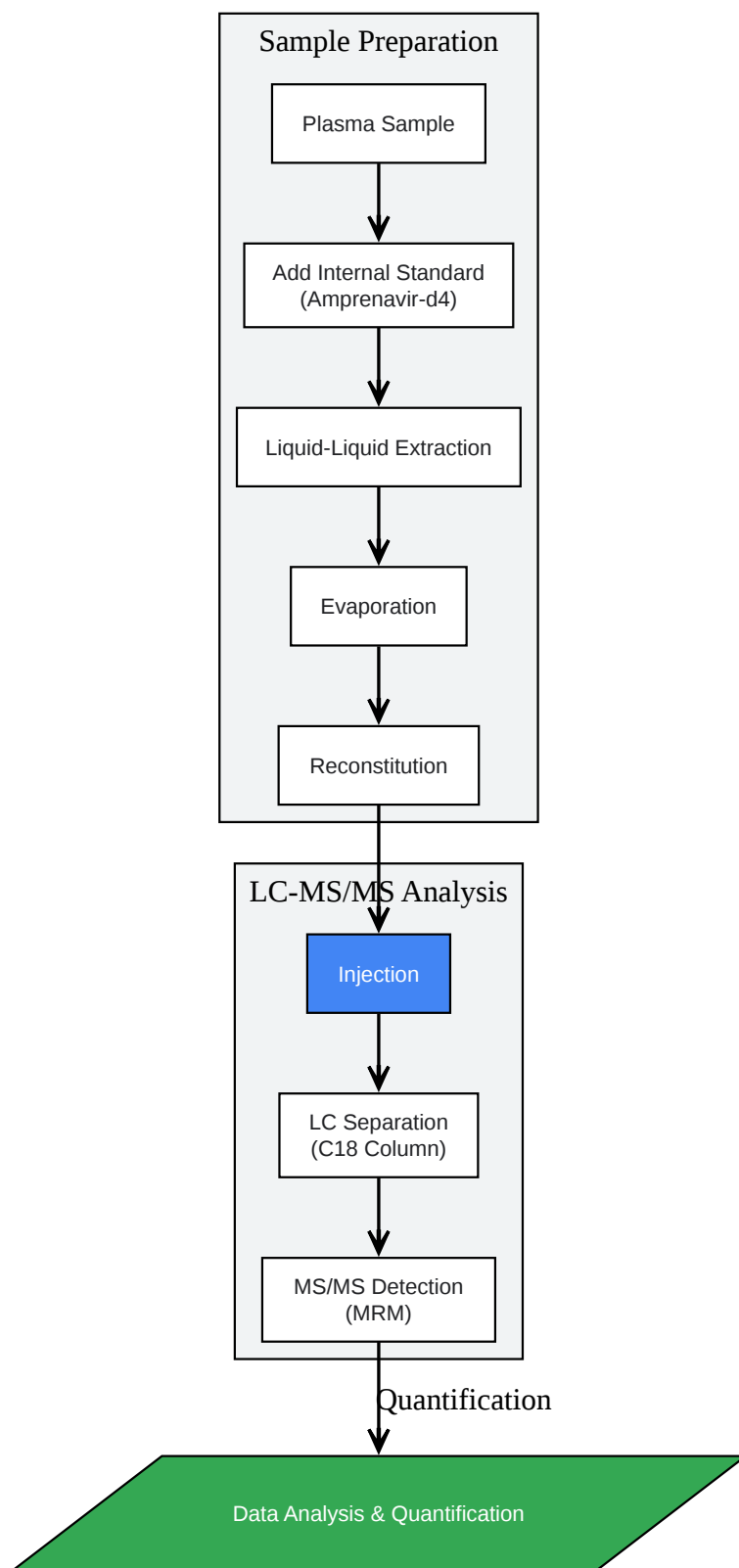
## Structural Identifiers

Identifier	Value
Formal Name	N-[(1S,2R)-3-[--INVALID-LINK--amino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic acid, (3S)-tetrahydro-3-furanyl ester
SMILES	<chem>NC1=C([2H])C([2H])=C(S(N(C--INVALID-LINK--INVALID-LINK--NC(O[C@H]3CCOC3)=O)CC(C)C)(=O)=O)C([2H])=C1[2H]</chem>
InChI	InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D

## Mechanism of Action: HIV Protease Inhibition

Amprenavir, the non-deuterated parent compound of **Amprenavir-d4**, functions as a competitive inhibitor of the HIV-1 protease.[2] This enzyme is crucial for the viral life cycle, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By binding to the active site of the protease, Amprenavir blocks this cleavage, resulting in the production of immature, non-infectious viral particles.[2][3]





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## References

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